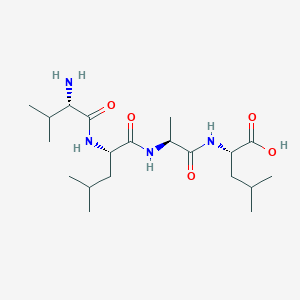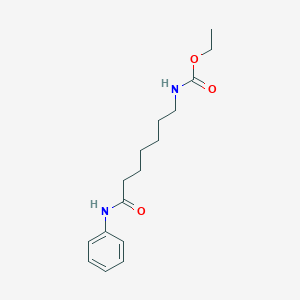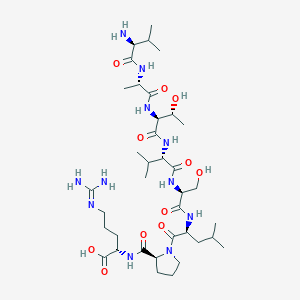![molecular formula C12H14ClNO3S B12537737 1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid CAS No. 652171-75-0](/img/structure/B12537737.png)
1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid is a chemical compound characterized by the presence of a chlorothiophene moiety attached to a cyclohexane ring via an amide linkage
Preparation Methods
The synthesis of 1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carbonyl chloride and cyclohexane-1-carboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-chlorothiophene-2-carbonyl chloride is added dropwise to a solution of cyclohexane-1-carboxylic acid in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Research: It serves as a tool for studying the interactions between small molecules and biological macromolecules, aiding in the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid: This compound also contains a chlorothiophene moiety but is attached to a pyrrolidine ring instead of a cyclohexane ring.
5-Chlorothiophene-2-carboxylic acid: This simpler compound lacks the amide linkage and cyclohexane ring, making it less complex but still useful in various chemical reactions.
Properties
CAS No. |
652171-75-0 |
|---|---|
Molecular Formula |
C12H14ClNO3S |
Molecular Weight |
287.76 g/mol |
IUPAC Name |
1-[(5-chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO3S/c13-9-5-4-8(18-9)10(15)14-12(11(16)17)6-2-1-3-7-12/h4-5H,1-3,6-7H2,(H,14,15)(H,16,17) |
InChI Key |
VZFMZYMKBVSYQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro-](/img/structure/B12537669.png)


![1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B12537682.png)

![2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide](/img/structure/B12537693.png)






![Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea](/img/structure/B12537728.png)
